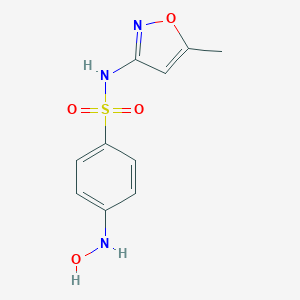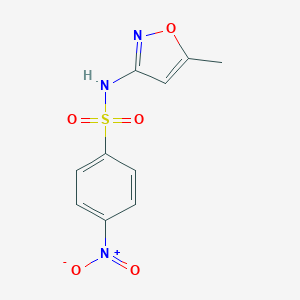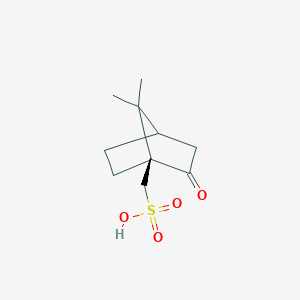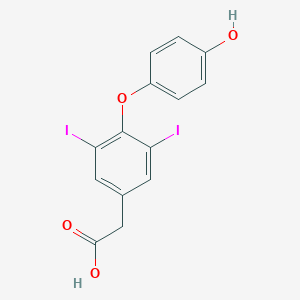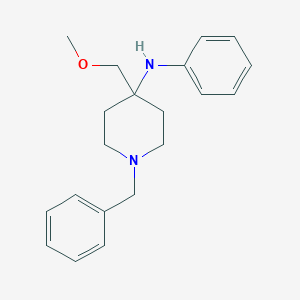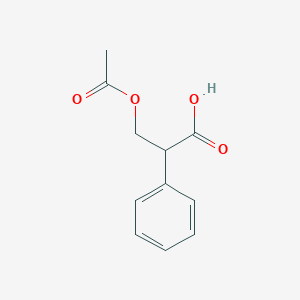
3-乙酰氧基-2-苯基丙酸
描述
3-Acetoxy-2-phenylpropanoic acid: is an organic compound categorized as an acetic acid derivative. It is known for its unique structure, which includes an acetoxy group attached to a phenylpropanoic acid backbone. This compound is often used in various chemical reactions and has applications in scientific research and industry.
科学研究应用
3-Acetoxy-2-phenylpropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
Target of Action
It is known to be an intermediate in the synthesis of tropine and respective derivatives .
Mode of Action
It’s interaction with its targets and the resulting changes are yet to be fully understood .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . The skin permeation of the compound is low .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Acetoxy-2-phenylpropanoic acid. The compound is stored at room temperature , suggesting that it is stable under normal environmental conditions.
生化分析
Biochemical Properties
It is known that phenolic acids, including phenylpropanoic acid derivatives, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
A related compound, 3-phenylpropionic acid, has been shown to promote muscle mass increase and myotube hypertrophy both in vivo and in vitro
Molecular Mechanism
The molecular mechanism of action of 3-Acetoxy-2-phenylpropanoic acid is not well-established. Given its structural similarity to other phenolic acids, it may exert its effects at the molecular level through interactions with biomolecules, potentially involving binding interactions, enzyme inhibition or activation, and changes in gene expression . These potential mechanisms of action for 3-Acetoxy-2-phenylpropanoic acid are speculative and require experimental validation.
Metabolic Pathways
The metabolic pathways involving 3-Acetoxy-2-phenylpropanoic acid are not well-characterized. Phenolic acids, including phenylpropanoic acid derivatives, are known to be involved in various metabolic pathways in plants
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxy-2-phenylpropanoic acid typically involves the esterification of 2-phenylpropanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation.
Industrial Production Methods: In an industrial setting, the production of 3-Acetoxy-2-phenylpropanoic acid follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity and consistency of the final product.
化学反应分析
Types of Reactions: 3-Acetoxy-2-phenylpropanoic acid undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 2-phenylpropanoic acid and acetic acid.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Hydrolysis: 2-phenylpropanoic acid and acetic acid.
Oxidation: Phenylacetic acid derivatives.
Reduction: 2-phenylpropanol.
相似化合物的比较
2-Phenylpropanoic acid: Lacks the acetoxy group, making it less reactive in certain esterification reactions.
Phenylacetic acid: Has a similar structure but differs in the position of the phenyl group.
3-Phenylpropanoic acid: Similar backbone but without the acetoxy group.
Uniqueness: 3-Acetoxy-2-phenylpropanoic acid is unique due to its acetoxy group, which imparts distinct chemical reactivity and properties. This makes it valuable in specific synthetic applications and research contexts where ester functionality is required.
属性
IUPAC Name |
3-acetyloxy-2-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-8(12)15-7-10(11(13)14)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGQBORIYFGJPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448420 | |
| Record name | 3-Acetoxy-2-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14510-36-2 | |
| Record name | 3-Acetoxy-2-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-[(Acetyloxy)methyl]benzeneacetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8ZB7U6HFW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


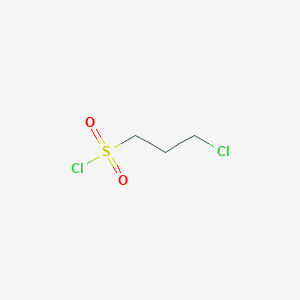



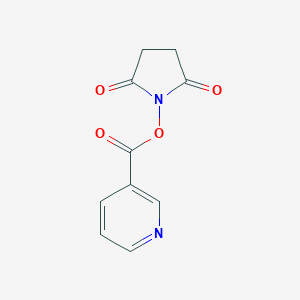
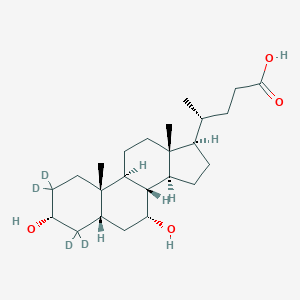
![7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene](/img/structure/B28825.png)
